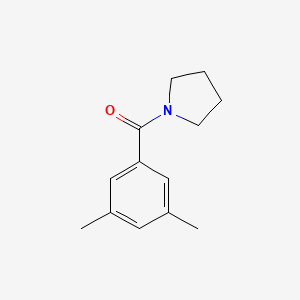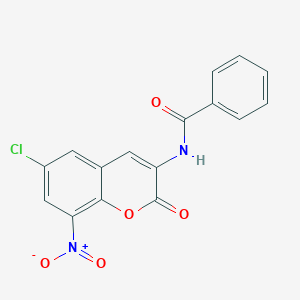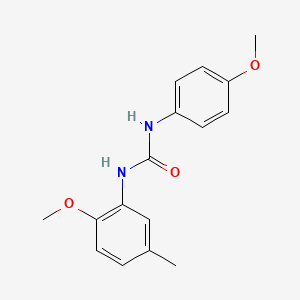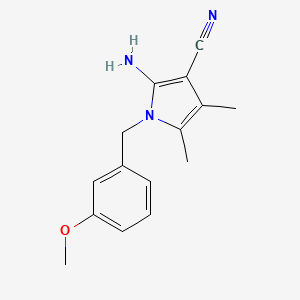
1-(3,5-dimethylbenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylbenzoyl)pyrrolidine, also known as DMP, is a chemical compound that belongs to the class of pyrrolidines. It is a white crystalline powder that is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylbenzoyl)pyrrolidine has a wide range of scientific research applications due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylbenzoyl)pyrrolidine is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) when exposed to light. These ROS can cause damage to cancer cells, leading to their destruction. Additionally, this compound has been shown to bind to metal ions, which can affect their reactivity and lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,5-dimethylbenzoyl)pyrrolidine in lab experiments is its ease of synthesis and high purity. Additionally, this compound is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is that it requires exposure to light to be effective, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3,5-dimethylbenzoyl)pyrrolidine. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Additionally, there is potential for the use of this compound in the development of new catalysts for organic reactions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on biochemical pathways.
Synthesemethoden
1-(3,5-dimethylbenzoyl)pyrrolidine can be synthesized through a simple reaction between 3,5-dimethylbenzoyl chloride and pyrrolidine in the presence of a base. The reaction yields this compound as a white crystalline powder with a purity of over 95%. This synthesis method is easy to perform and can be scaled up for large-scale production.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)14-5-3-4-6-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTXNCMWKTGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)

![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)

![4-methoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5838336.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)


![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)




![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)